
Disperse orange 3
Overview
Description
It belongs to the family of organic halogen compounds and is extensively used as a solvent in various industrial applications, including paint stripping, pharmaceutical manufacturing, and metal cleaning . Methylene chloride is favored for its low toxicity, low flammability, high stability, and ease of recovery for reuse .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylene chloride is primarily produced by the chlorination of methane. The reaction involves the substitution of hydrogen atoms in methane with chlorine atoms, resulting in the formation of methyl chloride, methylene chloride, chloroform, and carbon tetrachloride . The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the chlorination process .
Industrial Production Methods: In industrial settings, methylene chloride is produced through a continuous process where methane and chlorine gases are reacted in a chlorination reactor. The reaction mixture is then cooled, and the products are separated by distillation. Methylene chloride is collected as a distillate, while other by-products are further processed or recycled .
Chemical Reactions Analysis
Types of Reactions: Methylene chloride undergoes various chemical reactions, including:
Substitution Reactions: Methylene chloride can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: Under certain conditions, methylene chloride can be oxidized to form carbon dioxide and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions with methylene chloride include hydroxide ions, ammonia, and amines.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize methylene chloride.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include methanol, methylamine, or other substituted methanes.
Oxidation Products: The primary products of oxidation reactions are carbon dioxide and hydrogen chloride.
Scientific Research Applications
Textile Industry
Allergenic Properties and Patch Testing
Disperse Orange 3 is recognized as a significant allergen in textile dye mixes. A study involving 1,481 dermatitis patients revealed that DO 3 was the most frequently identified allergen among those tested with textile dye mixes (TDM). Approximately 85% of patients allergic to para-phenylenediamine (PPD) also reacted positively to DO 3, indicating a strong correlation between these allergens .
Exclusion from Textile Dye Mixes
Research has suggested that DO 3 can be excluded from TDM formulations without significantly impacting the detection of textile dye allergies. A modified TDM (TDM 7.0%) without DO 3 was tested and found to detect a comparable number of allergic reactions as TDM containing DO 3. This finding supports the potential for safer textile products by minimizing allergenic components .
Biomedical Applications
Therapeutic Potential
This compound has demonstrated anti-inflammatory effects in various medical conditions, including rheumatoid arthritis and inflammatory bowel disease. Its formulation has been studied for oral administration, showcasing its therapeutic potential beyond its use as a dye .
Polymer Composites
Enhancement of Material Properties
In polymer science, this compound has been used to improve the dispersion of carbon nanotubes (CNTs) within poly(lactic acid) (PLA) matrices. The incorporation of DO 3 in PLA/CNT composites has been shown to enhance nucleation and crystallization processes, leading to improved mechanical properties and thermal stability of the composite materials . This application highlights the versatility of DO 3 in enhancing material performance in advanced manufacturing.
Case Study: Allergic Contact Dermatitis
A notable case study reported a patient experiencing allergic contact dermatitis due to exposure to a textile necklace dyed with Disperse Orange 1 and Disperse Yellow 3. Patch testing confirmed strong reactions to these azo dyes, underscoring the clinical relevance of DO 3 in allergy diagnostics and management .
Case Study: Textile Allergy Research
In another study focused on textile allergies, researchers conducted patch tests on patients using various TDM formulations. The results indicated that excluding DO 3 from TDM formulations could effectively identify patients with textile dye allergies while reducing the risk of allergic reactions associated with this compound .
Mechanism of Action
Methylene chloride exerts its effects primarily through its solvent properties. It can dissolve a wide range of organic compounds, facilitating chemical reactions and extractions. The compound is metabolized in the body to carbon monoxide, carbon dioxide, and inorganic chloride, which are then exhaled or excreted . The primary molecular targets include enzymes involved in the metabolism of methylene chloride, such as cytochrome P450 .
Comparison with Similar Compounds
Chloroform (Trichloromethane): Chloroform contains three chlorine atoms bonded to one carbon atom and has similar solvent properties but is more toxic and has a higher boiling point.
Carbon Tetrachloride: This compound has four chlorine atoms bonded to one carbon atom and is used as a solvent and in fire extinguishers but is highly toxic and carcinogenic.
Uniqueness of Methylene Chloride: Methylene chloride is unique due to its relatively low toxicity compared to other chlorinated solvents, its low boiling point, and its effectiveness as a solvent for a wide range of compounds. Its low flammability and high stability make it a preferred choice in various industrial applications .
Biological Activity
Disperse Orange 3 (DO3) is a synthetic azo dye widely used in the textile industry. Its biological activity has been a subject of research due to its environmental impact and potential health effects. This article explores the biological activity of this compound, focusing on its biodegradation, toxicity, and interactions with biological systems.
1. Biodegradation of this compound
Microbial Degradation
Recent studies have demonstrated the potential for microbial degradation of this compound. A notable example involves the alkaliphilic bacterium Pseudomonas DL17, which was isolated from a hyper-saline lake. This strain exhibited significant biodegradation capabilities, completely mineralizing DO3 within 24 hours under optimal conditions (pH 9.0 and 37°C) . The degradation pathway involved various enzymes such as azo reductase and nitroreductase, which showed increased activity in response to the presence of the dye.
Table 1: Enzymatic Activity During Biodegradation of DO3
Enzyme Type | Activity Level (Relative to Control) |
---|---|
Azo Reductase | High |
Nitro Reductase | Moderate |
Tyrosinase | Low |
Superoxide Dismutase (SOD) | Moderate |
The study indicated that azo bonds were preferentially cleaved by Pseudomonas DL17, leading to the formation of various metabolites including p-nitroaniline and catechol, which were characterized using techniques like UV-Vis spectroscopy and GC-MS .
2. Toxicological Effects
This compound has been associated with allergic reactions and contact dermatitis, particularly in individuals exposed to textile products dyed with this compound. A study highlighted that cross-sensitization occurs between DO3 and para-phenylenediamine (PPD), a common allergen in textile dyes . The incidence of contact allergy to DO3 was significant, suggesting that it poses a risk for sensitized individuals.
Table 2: Sensitization Rates Among Patients
Dye Tested | Positive Reactions (%) |
---|---|
This compound | 6.6 |
Para-phenylenediamine (PPD) | 3.0 |
3. Photodynamic Activity
This compound has also been evaluated for its potential as a photosensitizer in photodynamic therapy (PDT). Research indicates that upon activation by light, DO3 can generate reactive oxygen species (ROS), which may contribute to cell destruction in targeted cancer therapies . This dual role as both a dye and a potential therapeutic agent underscores the importance of understanding its biological interactions.
4. Adsorption Dynamics
The adsorption behavior of this compound on various substrates has been studied extensively. For instance, electrochemical studies revealed that DO3 molecules undergo adsorption followed by oxidation at interfaces, with significant implications for its environmental persistence and degradation . The dynamics of this process are crucial for developing effective remediation strategies for wastewater containing synthetic dyes.
Case Studies
Case Study: Biodegradation Efficacy of Pseudomonas DL17
In a controlled laboratory setting, Pseudomonas DL17 was tested for its ability to degrade this compound at varying concentrations (100-300 mg/L). The results showed a complete reduction in dye concentration over a period of 24 hours, confirming the strain's efficacy in bioremediation applications .
Case Study: Allergic Reactions to Textile Dyes
A clinical study involving patch testing revealed that patients with positive reactions to textile dye mixtures often exhibited simultaneous sensitivity to this compound. This finding emphasizes the need for careful monitoring of allergic responses in populations frequently exposed to textile dyes .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for characterizing Disperse Orange 3 in synthetic or environmental matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection (λmax = 443 nm) for quantification . Confirm structural integrity via FT-IR spectroscopy and mass spectrometry (InChI key: UNBOSJFEZZJZLR-CCEZHUSRSA-N) . For environmental samples, employ solid-phase extraction (SPE) to isolate the dye from complex matrices before analysis.
- Data Interpretation : Compare retention times and spectral matches against certified reference standards. Report recovery rates and detection limits (e.g., via spiked samples) to validate accuracy .
Q. How can researchers design experiments to assess the acute toxicity of this compound in aquatic organisms?
- Experimental Design : Follow OECD Test Guideline 202 (Daphnia magna acute immobilization test). Prepare serial dilutions of this compound (0.1–100 mg/L) in reconstituted water. Use a negative control and measure EC50 values after 48 hours .
- Limitations : Note that this compound is not classified as hazardous to aquatic life per REACH, but its metabolites may require separate evaluation .
Q. What synthetic routes are recommended for producing this compound with >90% purity?
- Procedure : Perform a diazo coupling reaction between nitrobenzene diazonium chloride and aniline derivatives under controlled pH (8–10) and temperature (0–5°C). Monitor reaction progress via TLC. Purify via recrystallization using ethanol/water mixtures .
- Validation : Confirm purity via melting point analysis (~200°C, decomposition) and HPLC .
Advanced Research Questions
Q. What mechanisms explain the photodegradation of this compound under UV irradiation, and how can degradation intermediates be identified?
- Methodology : Exclude aqueous solutions of the dye to UV light (e.g., 254 nm) in a photoreactor. Sample at intervals and analyze degradation products via LC-MS/MS. Use density functional theory (DFT) to predict bond cleavage sites based on SMILES structure (Nc1ccc(cc1)\N=N\c2ccc(cc2)N+=O) .
- Data Challenges : Address discrepancies in degradation pathways by cross-referencing experimental results with computational models .
Q. How can contradictory findings regarding this compound’s allergenicity be resolved in epidemiological studies?
- Statistical Approach : Conduct meta-analyses of existing data, applying Cochran’s Q test to assess heterogeneity. Stratify studies by exposure context (e.g., textile workers vs. lab researchers) and control for confounding variables (e.g., co-exposure to other dyes) .
- Replication : Ensure allergenicity assays (e.g., murine local lymph node assay) adhere to OECD Guideline 429, with blinded scoring to reduce bias .
Q. What advanced techniques are required to evaluate the long-term ecotoxicological effects of this compound in soil systems?
- Experimental Framework : Use microcosm studies to simulate soil ecosystems. Apply the dye at environmentally relevant concentrations (e.g., 1–10 mg/kg soil) and monitor microbial diversity via 16S rRNA sequencing. Measure bioaccumulation in earthworms (Eisenia fetida) using LC-MS .
- Data Gaps : Current REACH data lack PBT (persistence, bioaccumulation, toxicity) assessments for soil; researchers must fill this via OECD 307 (soil degradation) and OECD 317 (bioaccumulation) tests .
Q. Methodological Considerations for Data Contradictions
Q. How should researchers address inconsistencies in reported dye-sorption efficiencies of this compound across studies?
- Root-Cause Analysis : Compare experimental variables such as adsorbent surface area (BET analysis), pH (zeta potential measurements), and ionic strength. Use multivariate regression to identify dominant factors .
- Standardization : Propose a unified protocol (e.g., fixed adsorbent mass, 24-hour equilibrium time) to minimize variability .
Q. What strategies improve the reproducibility of this compound’s synthesis and application in polymer matrices?
Properties
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBOSJFEZZJZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061061 | |
Record name | C.I. Disperse Orange 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
T487 binds selectively and potently to CXCR3. | |
Record name | T487 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
730-40-5 | |
Record name | 4-Amino-4′-nitroazobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-((4-nitrophenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Orange 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-nitrophenyl)azo]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE ORANGE 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7J3O076OT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.